Adiphenine methyl bromide

Muscarinic Receptor Pharmacology Receptor Subtype Selectivity Isolated Tissue Assays

Researchers often face central confounding when using tertiary amine antimuscarinics in peripheral assays. Adiphenine methyl bromide solves this with a permanent quaternary ammonium charge that restricts activity to peripheral mAChRs, eliminating BBB penetration. - Competitive antagonism at atrial mAChRs vs. non-competitive at ileal receptors enables subtype-specific probing. - No acute tolerance in smooth muscle preparations vs. atropine, ensuring reproducible results. - Suitable as an analytical reference standard for HPLC/LC-MS method validation of quaternary ammonium anticholinergics.

Molecular Formula C21H28BrNO2
Molecular Weight 406.4 g/mol
CAS No. 6113-04-8
Cat. No. B1664380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdiphenine methyl bromide
CAS6113-04-8
SynonymsAdiphenine methyl bromide;  NSC 83044;  NSC-83044;  NSC83044; 
Molecular FormulaC21H28BrNO2
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESCC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.[Br-]
InChIInChI=1S/C21H28NO2.BrH/c1-4-22(3,5-2)16-17-24-21(23)20(18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,20H,4-5,16-17H2,1-3H3;1H/q+1;/p-1
InChIKeyWMUOPJLADBOCIX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Adiphenine Methyl Bromide (CAS 6113-04-8): Quaternary Ammonium Anticholinergic for Experimental Pharmacology and Receptor Selectivity Studies


Adiphenine methyl bromide (CAS 6113-04-8) is a synthetic quaternary ammonium salt belonging to the anticholinergic class of pharmacological agents [1]. Structurally, it is characterized by a diphenylacetyl ester moiety linked to a quaternary diethylmethylammonium group, which confers permanent cationic charge and limits blood-brain barrier penetration . This compound acts primarily as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), with functional evidence indicating both competitive and non-competitive antagonism depending on the tissue subtype (atrial vs. ileal receptors) [2]. As a biochemical tool, adiphenine methyl bromide is utilized in research settings to probe cholinergic signaling pathways and to characterize receptor pharmacology, particularly in isolated tissue preparations where its peripheral restriction offers experimental advantages over centrally-active tertiary amine analogs .

Why Adiphenine Methyl Bromide (CAS 6113-04-8) Cannot Be Casually Substituted: Critical Pharmacological and Biophysical Distinctions


Within the antimuscarinic class, compounds are often mistakenly treated as interchangeable; however, adiphenine methyl bromide exhibits a unique pharmacological profile that defies simple substitution. Unlike tertiary amine anticholinergics that readily cross the blood-brain barrier (e.g., atropine, scopolamine), adiphenine methyl bromide's quaternary ammonium structure ensures peripheral restriction, making it a more selective tool for isolated organ or in vitro studies . Furthermore, its dual antagonistic behavior—acting competitively at atrial muscarinic receptors but non-competitively at ileal receptors—contrasts sharply with the uniform competitive antagonism observed for atropine or the consistent non-competitive profile of pirenzepine, directly impacting experimental interpretation [1]. Substituting with a generic 'muscarinic antagonist' would therefore introduce uncontrolled variables in tissue selectivity, central versus peripheral effects, and the nature of receptor blockade, compromising the validity and reproducibility of pharmacological assays [2].

Adiphenine Methyl Bromide (CAS 6113-04-8) Quantitative Differentiation Evidence Guide: Head-to-Head Comparator Data


Tissue-Dependent Antagonism Profile: Competitive at Atrial vs. Non-Competitive at Ileal Muscarinic Receptors

Adiphenine exhibits a distinct tissue-dependent antagonism mechanism not observed with classical antimuscarinics like atropine. In functional assays using isolated guinea pig atrial tissue, adiphenine displayed competitive antagonism at cardiac muscarinic receptors. In stark contrast, when tested on guinea pig ileal smooth muscle, its antagonism shifted to a non-competitive profile, indicating an allosteric or irreversible component to its receptor interaction in this tissue [1].

Muscarinic Receptor Pharmacology Receptor Subtype Selectivity Isolated Tissue Assays

Lack of Tolerance Development in Isolated Smooth Muscle Preparations vs. Atropine

In a direct comparative study on isolated rabbit ileum, repeated exposure to atropine (40 μg%) led to a rapid development of tolerance, with the depressant effects on spontaneous contractions being minimal or abolished by the 6th or 7th exposure. In contrast, repeated exposure to adiphenine (1 mg%) demonstrated no observable tendency toward tolerance development [1].

In Vitro Pharmacology Smooth Muscle Tolerance Atropine

Relative Potency in Behavioral Assays: Lower CNS Activity vs. Atropine

In a systematic comparison of antimuscarinic agents on operant behavior in rats, adiphenine was found to be the least potent compound tested in depressing lever-press response rates (ED50 rank order: atropine > azaprophen > aprophen > methyl atropine = benactyzine > pirenzepine > adiphenine) [1]. This behavioral rank order correlated positively with in vitro potencies for inhibiting α-amylase secretion, a peripheral muscarinic response, suggesting adiphenine's lower central activity is a consequence of its quaternary ammonium structure limiting blood-brain barrier penetration [1].

Behavioral Pharmacology CNS Penetration Muscarinic Antagonists In Vivo

Affinity at Muscarinic Receptors: Lower Potency vs. High-Affinity Antagonists

In a radioligand binding study using N4TG1 neuroblastoma cells, adiphenine demonstrated lower affinity for muscarinic receptors compared to several other standard antagonists. The rank order of potency for inhibition of [3H]N-methylscopolamine binding was: quinuclidinyl benzilate (QNB) = quinuclidinyl xanthene-9-carboxylate (QNX) > methyl atropine = atropine > benactyzine > azaprophen > (adiphenine = aprophen) > pirenzepine > ethyl aprophen [1].

Receptor Binding Muscarinic Affinity Ki Radioligand Binding

Adiphenine Methyl Bromide (CAS 6113-04-8) Optimal Research & Industrial Application Scenarios


In Vitro Functional Studies of Muscarinic Receptor Subtypes in Isolated Smooth Muscle Preparations

Adiphenine methyl bromide is ideally suited for pharmacological studies on isolated organ baths (e.g., guinea pig ileum, rat bladder) where its peripheral restriction eliminates central confounds [1]. Its unique tissue-dependent antagonism (competitive in atria, non-competitive in ileum) makes it a critical tool for probing receptor-subtype specific signaling mechanisms and for validating the selectivity of newer muscarinic ligands [2].

Comparative Pharmacology Studies Investigating Anticholinergic Tolerance and Desensitization

Given its demonstrated lack of acute tolerance development in isolated smooth muscle preparations compared to atropine, adiphenine serves as an essential control or comparator in studies designed to elucidate the molecular mechanisms underlying antimuscarinic tolerance and receptor desensitization [3]. Its consistent response profile enhances experimental reproducibility.

Behavioral Pharmacology Experiments Requiring Peripheral Muscarinic Blockade with Minimal CNS Penetration

For in vivo rodent studies investigating the role of peripheral muscarinic receptors in behaviors or physiological processes without the confounding influence of central cholinergic blockade, adiphenine is a superior choice over tertiary amines like atropine or scopolamine [1]. Its low potency in behavioral assays confirms its limited CNS activity, allowing for cleaner interpretation of peripheral versus central contributions.

Analytical Method Development and Validation for Quaternary Ammonium Anticholinergics

Due to its well-defined chemical structure (quaternary ammonium salt with a characteristic diphenylacetyl moiety) and availability as a pure research-grade standard, adiphenine methyl bromide is a suitable reference compound for developing and validating analytical methods (e.g., HPLC, LC-MS) intended for the detection and quantification of quaternary ammonium anticholinergic drugs in pharmaceutical formulations or biological matrices [4].

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